molecular formula C7H16ClN B1423207 (1-Isobutylcyclopropyl)amine hydrochloride CAS No. 1255717-83-9

(1-Isobutylcyclopropyl)amine hydrochloride

Cat. No. B1423207
CAS RN: 1255717-83-9
M. Wt: 149.66 g/mol
InChI Key: WBKPDQBTABGVRD-UHFFFAOYSA-N
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Description

(1-Isobutylcyclopropyl)amine hydrochloride, also known as IBCPA hydrochloride, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Scientific Research Applications

Biochemical Pathways and Metabolic Fate

(1-Isobutylcyclopropyl)amine hydrochloride is involved in various biochemical pathways. Studies have elucidated the metabolic fate of related tricyclic antidepressants, which undergo oxidative metabolism resulting in the production of secondary and primary amines. The intricate processes include hydroxylation, conjugation, and the formation of isomeric alcohols, indicating the compound's complex interaction with biological systems (Breyer‐Pfaff, 2004).

Analytical Methods for Food Chemistry

In food chemistry, the compound's analogs are vital in the analysis of biogenic amines in foods, which are significant due to their impact on food quality and human health. Techniques like HPLC, often used for quantitative determination, underscore the importance of such compounds in ensuring food safety and quality (Önal, 2007).

Plant Growth Regulation and Preservation

Research on 1-methylcyclopropene, a compound structurally similar to (1-Isobutylcyclopropyl)amine hydrochloride, highlights its significant role in inhibiting ethylene action, thereby controlling the ripening of fruits and vegetables. This implies potential uses of the compound in food preservation and agrochemical industries, enhancing the shelf life and quality of produce (Blankenship & Dole, 2003), (Watkins, 2006).

Biomolecule Immobilization and Cell Colonization

The compound, particularly its amine-functionalized forms, is crucial in the development of chemically reactive surfaces for biomolecule immobilization and cell colonization. This is instrumental in biomedical applications, ranging from drug delivery systems to tissue engineering, indicating the compound's versatility in various scientific applications (Siow, Britcher, Kumar, & Griesser, 2006).

Gaseous/Volatile Compound Stabilization and Release

In agricultural and food industries, the related compound 1-methylcyclopropene plays a role in the stabilization and controlled release of volatile active compounds, such as ethylene, thereby managing the ripening process and ensuring the safety and quality of fresh produce. This showcases the compound's potential in food technology and postharvest management (Chen, Chen, Ray, & Yam, 2020).

properties

IUPAC Name

1-(2-methylpropyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)5-7(8)3-4-7;/h6H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKPDQBTABGVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Isobutylcyclopropyl)amine hydrochloride

CAS RN

1255717-83-9
Record name 1-(2-methylpropyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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